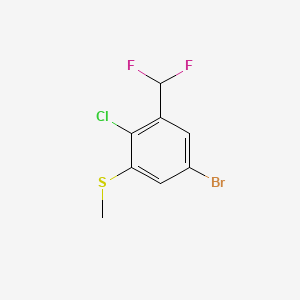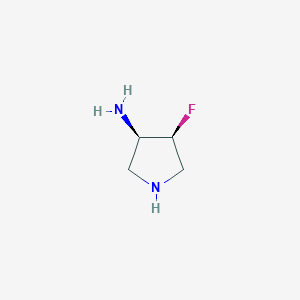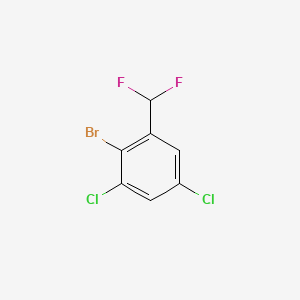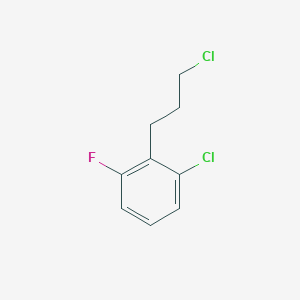
1-Chloro-2-(3-chloropropyl)-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloropropyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-3-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the reaction of 1-chloro-3-fluorobenzene with 1,3-dichloropropane in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the chloropropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(3-chloropropyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hydroxy-2-(3-chloropropyl)-3-fluorobenzene, while oxidation with potassium permanganate can produce 1-chloro-2-(3-chloropropyl)-3-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloropropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic hydrocarbons and their biological effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene
- 1-Chloro-2-(3-chloropropyl)-2-fluorobenzene
- 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-3-fluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the chloropropyl group also adds to its distinct properties compared to other halogenated benzene derivatives.
Eigenschaften
Molekularformel |
C9H9Cl2F |
|---|---|
Molekulargewicht |
207.07 g/mol |
IUPAC-Name |
1-chloro-2-(3-chloropropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChI-Schlüssel |
KORRXQJBDXYASE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CCCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
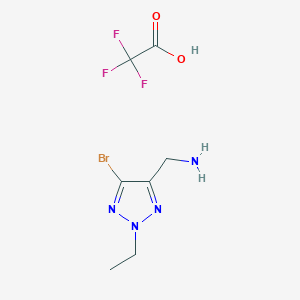
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
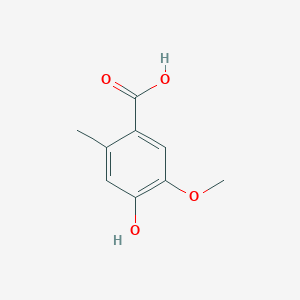
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
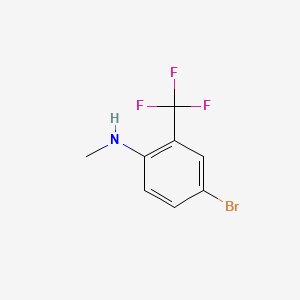

![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)

![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
